molecular formula C8H8ClNO B8726344 1-(6-Chloropyridin-3-yl)cyclopropanol

1-(6-Chloropyridin-3-yl)cyclopropanol

Cat. No.: B8726344
M. Wt: 169.61 g/mol
InChI Key: UXCKATNXGQVLGQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)cyclopropanol is a cyclopropanol derivative featuring a chlorinated pyridine ring. This carboxylic acid derivative has a molecular weight of 197.62 g/mol and the formula C₉H₈ClNO₂ . The cyclopropanol variant likely shares similar steric and electronic properties due to the rigid cyclopropane ring and the electron-withdrawing chlorine substituent on the pyridine.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8ClNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2

InChI Key

UXCKATNXGQVLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(6-Chloropyridin-3-yl)cyclopropanol exhibits antimicrobial activities. Studies have shown that it can interact with specific biological targets, modulating enzyme activities or receptor functions, which may lead to various physiological effects. The chlorinated pyridine structure is often associated with enhanced biological activity, making this compound a candidate for further pharmacological studies.

Anticancer Effects

The compound has also been investigated for its potential anticancer properties. Preliminary findings suggest that it may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the interaction with cellular pathways that regulate cell proliferation and apoptosis.

Enzyme Interaction Studies

This compound has been studied for its ability to interact with various enzymes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic benefits. For instance, it may inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent.

Chemical Synthesis and Structural Analysis

The synthesis of this compound typically involves several key steps, which may vary based on laboratory conditions and desired yields. The unique substitution pattern on the pyridine ring influences its chemical reactivity and biological interactions compared to similar compounds.

Comparative Structural Analysis

A comparative analysis of structurally similar compounds reveals distinct features that may influence their applications:

Compound NameStructural FeaturesUnique Aspects
1-(Pyridin-2-yl)cyclopropanolPyridine ring at position 2Different substitution pattern affects reactivity
1-(Pyridin-4-yl)cyclopropanolPyridine ring at position 4Variation in electronic properties due to substitution
1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acidContains a carboxylic acid groupEnhanced acidity and potential for different reactions
1-(5-Chloropyridin-2-yl)cyclopropanolChlorine at position 5Differences in steric hindrance and reactivity patterns

This table illustrates how the unique structural aspects of this compound contribute to its functional properties, particularly in medicinal chemistry.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in certain pathogens, suggesting its potential as a lead compound in developing new antimicrobial agents.

Case Study: Cancer Cell Line Studies

In vitro studies on cancer cell lines have demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. These findings warrant further investigation into its use as an anticancer therapeutic agent.

Conclusions

The compound this compound holds promise in various scientific applications, particularly within pharmaceutical research focused on antimicrobial and anticancer activities. Its unique structural characteristics enhance its biological activity, making it a valuable candidate for future studies aimed at developing novel therapeutic agents.

Comparison with Similar Compounds

1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid

Structural Features :

  • Functional Group: Carboxylic acid (-COOH) instead of cyclopropanol (-OH).
  • Molecular Weight : 197.62 g/mol.
  • Key Properties: The carboxylic acid group enhances hydrogen-bonding capacity and solubility in polar solvents compared to cyclopropanol. This substitution may increase binding affinity in enzyme interactions but reduce membrane permeability .

Applications : Used in synthesizing peptide mimetics or metal-organic frameworks (MOFs) due to its bifunctional reactivity .

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Structural Features :

  • Substituent : Fluorine (electron-withdrawing) replaces chlorine on the pyridine ring.
  • Ring System : Pyrrolidine (5-membered saturated ring) replaces cyclopropane.
  • Functional Group: Methanol (-CH₂OH) instead of cyclopropanol .

Key Properties :

  • The pyrrolidine ring offers conformational flexibility, contrasting with the rigid cyclopropane.
  • Methanol’s primary alcohol group may exhibit weaker hydrogen-bonding than cyclopropanol’s tertiary alcohol .

Applications : Explored in drug discovery for central nervous system (CNS) targets due to fluorine’s blood-brain barrier permeability .

Chlorinated Propane Derivatives (e.g., 1-Chloropropane)

Structural Features :

  • Simple chlorinated alkanes lacking aromatic or strained rings.
  • Example: 1-Chloropropane (CAS: 75-29-6) .

Key Properties :

  • Lower molecular complexity and lack of aromaticity limit their utility in targeted applications.
  • Primarily used as solvents or alkylating agents, unlike the pyridine-based cyclopropanol derivatives, which are designed for specific molecular interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid 854267-90-6 C₉H₈ClNO₂ 197.62 Carboxylic acid, Chloropyridine Peptide mimetics, MOFs
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Not specified C₁₀H₁₃FN₂O ~196.22 Methanol, Fluoropyridine CNS drug candidates
1-Chloropropane 75-29-6 C₃H₇Cl 78.54 Chloroalkane Solvents, alkylation

Key Research Findings and Trends

  • Substituent Effects : Chlorine in pyridine enhances electrophilic aromatic substitution reactivity, whereas fluorine improves metabolic stability and bioavailability .
  • Ring Strain : Cyclopropane’s high ring strain may increase reactivity in ring-opening reactions compared to pyrrolidine’s flexibility .
  • Functional Group Impact : Carboxylic acids offer stronger intermolecular interactions than alcohols, influencing crystallization behavior (relevant in SHELX-refined structures) .

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